3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRAQJRXLVYENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile typically involves the bromination of thiophene followed by the introduction of the nitrile group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromothiophene is then subjected to a reaction with a nitrile-containing reagent, such as malononitrile, under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted thiophenes with various functional groups.
Coupling: Formation of biaryl or diaryl compounds.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that derivatives of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile may exhibit antimicrobial properties . Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Anti-inflammatory |
Anticancer Properties
Research into the anticancer potential of thiophene derivatives has gained momentum, with studies indicating that compounds like this compound may act as effective anticancer agents . The structural characteristics allow for interaction with biological targets involved in cancer pathways .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Bromothiophen) Derivative | MCF-7 (Breast Cancer) | 9.54 | |
| Novel Oxadiazole Derivative | Various Cancers | 92.4 |
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics . Compounds like this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form conductive films .
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of various complex organic molecules, including triazole derivatives which have shown diverse biological activities . The synthetic routes often involve one-pot reactions that streamline the production process.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| One-pot reaction | Triazolo[3,4-b][1,3,4]thiadiazole derivatives | Varies | |
| Multi-component synthesis | Functionalized indoles | 70–95% |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several thiophene derivatives, including those based on this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, highlighting its potential as a lead compound for drug development.
Case Study 2: Synthesis of Antibacterial Agents
Another investigation focused on synthesizing new antibacterial agents using this compound as a starting material. The synthesized compounds were tested against common pathogens and exhibited promising results, demonstrating effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile in chemical reactions involves the reactivity of the bromine atom and the nitrile group. The bromine atom can undergo nucleophilic substitution, while the nitrile group can participate in various transformations, such as reduction or coupling reactions. These functional groups enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 3-oxopropanenitrile derivatives allows for tailored reactivity and applications. Below is a detailed comparison of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile with analogous compounds:
Structural and Functional Differences
Key Research Findings
- Synthetic Yields : Bromothiophene derivatives generally exhibit lower yields (60–75%) in cyclocondensations compared to furan or phenyl analogues (80–90%), likely due to steric hindrance .
- Thermal Stability: Thiazole-containing derivatives (e.g., 3-(4-methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile) display higher thermal stability (>250°C) than thiophene or indole analogues .
Biological Activity
3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and related analogs, providing insights into its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromothiophene moiety attached to a propanenitrile group. The synthesis of this compound typically involves reactions that incorporate the bromothiophene derivative into a nitrile framework. Preliminary studies suggest that structural analogs may exhibit significant biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential of thiophene derivatives, including those similar to this compound, as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | MCF-7 | 1.0 ± 0.1 | Induces apoptosis via caspase activation |
| 3b | HCT-116 | 1.6 ± 0.2 | Inhibits cell cycle progression |
| 3c | A549 | 1.5 ± 0.8 | Targets EGFR signaling pathway |
These findings indicate that the bromothiophenyl group may enhance the cytotoxicity of the compounds through specific interactions with cancer cell targets .
Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antimicrobial properties. Studies have shown that certain thiophene derivatives possess activity against various bacterial strains, indicating their potential use as antimicrobial agents:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This suggests that the introduction of bromine and nitrile groups can influence the potency of these compounds against pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many studies indicate that thiophene derivatives can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, particularly at the G1/S or G2/M checkpoints, leading to growth inhibition.
- Targeting Signaling Pathways : The ability to inhibit key signaling pathways such as EGFR or VEGFR has been observed, which is critical for tumor growth and metastasis.
Case Studies
Several case studies illustrate the effectiveness of related compounds in preclinical models:
- Case Study A : A series of bromothiophene derivatives were tested against MCF-7 breast cancer cells, showing significant inhibition of cell proliferation with IC50 values ranging from 0.5 to 2 µM.
- Case Study B : In vivo studies using mouse models demonstrated that treatment with thiophene-based compounds resulted in reduced tumor size and improved survival rates compared to controls.
Q & A
Q. What are the established synthetic routes for 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile?
The compound is typically synthesized via condensation reactions involving brominated thiophene precursors. For example, similar β-oxo-nitrile derivatives are prepared by reacting 3-oxopropanenitrile intermediates with halogenated aromatic substrates under basic conditions. A documented approach involves the use of CS₂ and CH₃I in basic media to facilitate cyclization and functionalization . Alternative routes include Knoevenagel condensation with aromatic aldehydes or electrophilic substitution reactions, as seen in the synthesis of structurally related acrylonitriles .
Q. Key characterization methods :
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Chromatographic techniques : Use HPLC or GC-MS to monitor degradation products (e.g., hydrolysis of the nitrile group).
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Spectroscopic monitoring : Track changes in UV-Vis or IR spectra (e.g., carbonyl or nitrile peaks) under different humidity and temperature conditions .
Q. Recommended storage :
- Anhydrous environments (e.g., sealed vials with molecular sieves).
- Temperatures below -20°C to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multicomponent syntheses involving this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates. Ethanol is effective for recyclable catalysts, as demonstrated in imidazolium salt-mediated reactions .
- Catalyst loading : 5–10 mol% of acidic or basic catalysts (e.g., acetic acid-functionalized imidazolium salts) improves cyclocondensation efficiency .
- Temperature control : Reactions often require reflux conditions (70–80°C) to balance kinetics and side-product formation .
Example protocol :
Combine this compound with phthalic anhydride, hydrazine hydrate, and aldehydes in ethanol under reflux for 4–6 hours. Catalyst reuse for ≥5 cycles is feasible without significant yield reduction .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Hirshfeld surface analysis : Resolve ambiguities in crystallographic data by mapping intermolecular interactions (e.g., Br⋯π contacts) .
- Cross-referencing databases : Use CAS Registry (e.g., 70591-86-5 for 3-(3-bromophenyl)-3-oxopropanenitrile) to validate spectral libraries .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group acts as an electron-withdrawing moiety, polarizing the β-oxo-thiophene system .
- Molecular docking : Assess binding affinity with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Study solvation effects and conformational stability in aqueous/organic matrices .
Q. How can researchers evaluate the biological activity of derivatives of this compound?
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to determine MIC values .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing derivatives .
- Docking studies : Target JAK inhibitors or DNA gyrase enzymes to rationalize observed bioactivity .
Q. What strategies mitigate challenges in scaling up syntheses of this compound?
- Flow chemistry : Continuous flow systems reduce side reactions and improve heat management.
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
